molecular formula C8H9N3O2S B11981685 2,4-Dihydroxybenzaldehyde thiosemicarbazone CAS No. 6292-76-8

2,4-Dihydroxybenzaldehyde thiosemicarbazone

Cat. No.: B11981685
CAS No.: 6292-76-8
M. Wt: 211.24 g/mol
InChI Key: DZTQPWJXTVXKJK-ONNFQVAWSA-N
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Description

2,4-Dihydroxybenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C8H9N3O2S. It is known for its unique structure, which includes both phenolic and thiosemicarbazone functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzaldehyde thiosemicarbazone is typically synthesized through the reaction of 2,4-dihydroxybenzaldehyde with thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions. The product is obtained as a white powder with a high yield of around 87% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiosemicarbazide derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Alkylated thiosemicarbazones.

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets:

Properties

CAS No.

6292-76-8

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H9N3O2S/c9-8(14)11-10-4-5-1-2-6(12)3-7(5)13/h1-4,12-13H,(H3,9,11,14)/b10-4+

InChI Key

DZTQPWJXTVXKJK-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=S)N

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=S)N

Origin of Product

United States

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